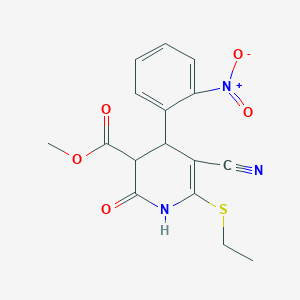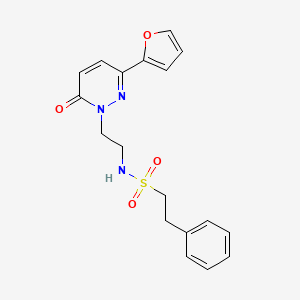
2-(4-Fluorophenyl)ethene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Fluorophenyl)ethene-1-sulfonyl chloride” is a chemical compound that contains a sulfonyl chloride group (-SO2Cl), a fluorophenyl group (C6H4F), and an ethene group (C2H4). The presence of the sulfonyl chloride group suggests that this compound could be used as a reagent in organic synthesis, as sulfonyl chlorides are commonly used to introduce the sulfonyl group into other molecules .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)ethene-1-sulfonyl chloride” would consist of a two-carbon ethene backbone, with a 4-fluorophenyl group attached to one carbon and a sulfonyl chloride group attached to the other . The presence of the fluorine atom on the phenyl ring could influence the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
As a sulfonyl chloride, this compound would be expected to undergo reactions typical of this class of compounds. This could include substitution reactions with nucleophiles, leading to the replacement of the chloride group . The presence of the fluorophenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Fluorophenyl)ethene-1-sulfonyl chloride” would be influenced by its molecular structure. As a sulfonyl chloride, it would be expected to be reactive, particularly towards nucleophiles . The fluorine atom on the phenyl ring could also influence the compound’s properties, as fluorine is highly electronegative .Applications De Recherche Scientifique
Fluorescent Molecular Probes
2-(4-Fluorophenyl)ethene-1-sulfonyl chloride has been utilized in the synthesis of new fluorescent solvatochromic dyes. These dyes exhibit a "push-pull" electron transfer system, displaying strong solvent-dependent fluorescence correlated with solvent polarity. Their properties, such as long emission wavelengths and high fluorescence quantum yields, make them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Synthesis and Reactivity
The compound has been used in the preparation of 1-(N,N-diethylcarbamoyloxy-2-fluoro-2-(phenylsulfonyl)-ethene, which reacts with dienes to yield fluorinated [4+2] cycloadducts. This demonstrates its role in facilitating selective reactions for synthesizing specialized chemical structures (Crowley et al., 1996).
Fluorescent pH Sensor
Another interesting application is in the design of organic fluorophores like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene (CP3E), where the compound exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. It can function as a fluorescent pH sensor in both solution and solid state, demonstrating its utility in detecting acidic and basic organic vapors (Yang et al., 2013).
Sulfone Cycloadditions
The compound plays a significant role in the trapping reactions of sulfenes generated from sulfonyl chlorides. These reactions lead to the formation of [4 + 2] cycloadducts, showcasing its utility in organic synthesis and reaction mechanisms (Opitz et al., 1995).
Stilbene-Based Analogues Synthesis
2-(4-Fluorophenyl)ethene-1-sulfonyl chloride is used in the synthesis of stilbene-based analogues, which are explored for their potential antioxidant, antibacterial, and antifungal properties. These analogues have shown notable biological activity, further highlighting the compound's significance in medicinal chemistry (Karki et al., 2011).
Glycosyl Donor Protection in Carbohydrate Chemistry
The compound has been designed and synthesized as a protective group for hydroxyl groups in carbohydrate chemistry. Its ability to be cleaved under mild conditions and stability under others makes it a valuable tool in the synthesis of complex carbohydrates (Spjut et al., 2010).
Fluorescence Sensors for Cu2+ Detection
It's also used in the preparation of water-soluble sulfonato-Salen-type ligands. These ligands exhibit strong fluorescence, selectively quenched by Cu(2+), enabling them to act as effective fluorescence sensors for detecting Cu(2+) in water and living cells (Zhou et al., 2012).
Safety and Hazards
Sulfonyl chlorides are generally considered to be hazardous materials. They can cause burns and eye damage, and may be harmful if inhaled . Specific safety data for “2-(4-Fluorophenyl)ethene-1-sulfonyl chloride” is not available, but it would be prudent to handle this compound with care, using appropriate personal protective equipment .
Propriétés
IUPAC Name |
(E)-2-(4-fluorophenyl)ethenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVXKRBZKSRRM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)
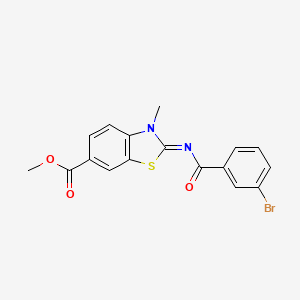
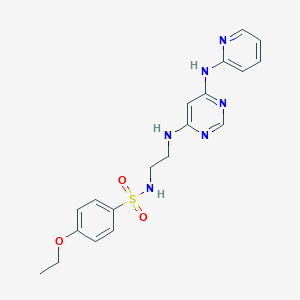
![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)

![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)
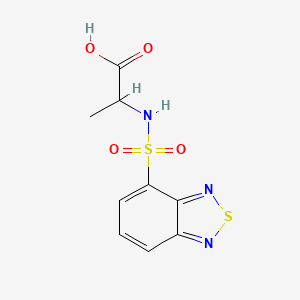
![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)
